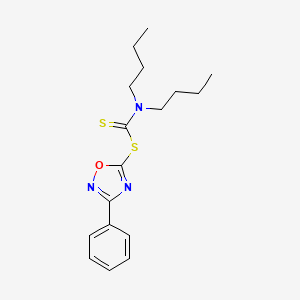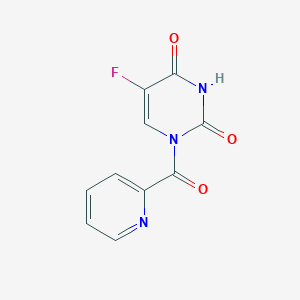
N-(3-Methyl-1,2,4-thiadiazol-5-yl)acetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Methyl-1,2,4-thiadiazol-5-yl)acetimidamide is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-1,2,4-thiadiazol-5-yl)acetimidamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with appropriate reagents to introduce the acetimidamide group. One common method involves the use of hydrazine derivatives and carbon disulfide under reflux conditions . The reaction is carried out in ethanol or a mixture of ethanol and methyl tert-butyl ether .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through crystallization and recrystallization techniques .
化学反応の分析
Types of Reactions
N-(3-Methyl-1,2,4-thiadiazol-5-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetimidamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines .
科学的研究の応用
N-(3-Methyl-1,2,4-thiadiazol-5-yl)acetimidamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: It is studied for its potential use in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of N-(3-Methyl-1,2,4-thiadiazol-5-yl)acetimidamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit key enzymes or proteins involved in bacterial or cancer cell proliferation. The compound’s heterocyclic structure allows it to interact with DNA or proteins, disrupting their normal function and leading to cell death .
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole: A similar compound with a different substitution pattern, known for its antimicrobial and anticancer properties.
2-Amino-5-methyl-1,3,4-thiadiazole: Another thiadiazole derivative with applications in medicinal chemistry and agriculture.
Uniqueness
N-(3-Methyl-1,2,4-thiadiazol-5-yl)acetimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetimidamide group enhances its reactivity and potential for forming various derivatives, making it a versatile compound for research and industrial applications .
特性
分子式 |
C5H8N4S |
|---|---|
分子量 |
156.21 g/mol |
IUPAC名 |
N'-(3-methyl-1,2,4-thiadiazol-5-yl)ethanimidamide |
InChI |
InChI=1S/C5H8N4S/c1-3(6)7-5-8-4(2)9-10-5/h1-2H3,(H2,6,7,8,9) |
InChIキー |
LORXTROQKXVJKJ-UHFFFAOYSA-N |
異性体SMILES |
CC1=NSC(=N1)/N=C(\C)/N |
正規SMILES |
CC1=NSC(=N1)N=C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(6-Chloro-9H-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B12907113.png)



![Ethyl (4-{4-[(1,3-benzoxazol-2-yl)sulfanyl]butoxy}phenyl)acetate](/img/structure/B12907148.png)







![5,7-Dimethyl-3-phenylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12907172.png)

